Product packaging for 3-Aminobenzoyl chloride(Cat. No.:CAS No. 21563-72-4)

3-Aminobenzoyl chloride

Cat. No.: B12290499
CAS No.: 21563-72-4
M. Wt: 155.58 g/mol
InChI Key: RMDIYHSHNBKVJS-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The chemical identity of 3-aminobenzoyl chloride is unambiguously defined by its molecular formula, C₇H₆ClNO , and a molecular weight of 155.58 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as This compound , reflecting the substitution pattern on the benzene ring. The numbering of the benzene ring begins with the acyl chloride group (-COCl) at position 1, placing the amino group (-NH₂) at position 3 (Figure 1).

Structural Features :

  • Benzene core : Provides aromatic stability and planar geometry.
  • Amino group (-NH₂) : Introduces electron density into the ring via resonance, activating the molecule toward electrophilic substitution.
  • Acyl chloride (-COCl) : A highly reactive functional group prone to nucleophilic attack, enabling facile derivatization.

The compound’s canonical SMILES representation , C1=CC(=CC(=C1)N)C(=O)Cl , and InChIKey , RMDIYHSHNBKVJS-UHFFFAOYSA-N , further delineate its connectivity and stereochemical properties.

Property Value
Molecular Formula C₇H₆ClNO
Molecular Weight 155.58 g/mol
IUPAC Name This compound
CAS Registry Number 21563-72-4
SMILES C1=CC(=CC(=C1)N)C(=O)Cl

Historical Development and Discovery Timeline

The synthesis of this compound emerged as a natural extension of advancements in acyl chloride chemistry during the mid-20th century. Early methods for synthesizing benzoyl chloride derivatives, such as the chlorination of benzaldehyde or benzyl alcohol, laid the groundwork for functionalized variants like this compound.

Key Milestones :

  • 1960s–1970s : Development of regioselective nitration and reduction techniques enabled the targeted introduction of amino groups onto aromatic rings.
  • 1980s : Optimization of chlorination protocols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) allowed efficient conversion of 3-aminobenzoic acid to the corresponding acyl chloride.
  • 2003 : A seminal study by Jeon et al. demonstrated the utility of this compound in synthesizing heterocyclic compounds, cementing its role in medicinal chemistry.

The compound’s commercial availability by the early 2000s facilitated its adoption in academic and industrial laboratories, particularly for constructing amide bonds in peptide-mimetic drugs.

Position Within Acyl Chloride Chemical Taxonomy

This compound belongs to the aromatic acyl chloride subclass, distinguished by the presence of a benzene ring directly bonded to the carbonyl group. Its taxonomic position is further refined by the meta-substituted amino group , which differentiates it from:

  • Benzoyl chloride (C₆H₅COCl) : Lacking ring substituents, it exhibits lower electronic complexity.
  • 4-Aminobenzoyl chloride : The para-substituted isomer displays distinct reactivity due to symmetric resonance stabilization.
  • 2-Methyl-3-aminobenzoyl chloride : Alkyl substituents introduce steric effects that modulate reaction kinetics.

Comparative Analysis of Acyl Chlorides :

Compound Substituent Molecular Formula Reactivity Profile
Benzoyl chloride None C₇H₅ClO High electrophilicity at carbonyl
This compound -NH₂ (meta) C₇H₆ClNO Enhanced ring activation; dual reactivity
4-Aminobenzoyl chloride -NH₂ (para) C₇H₆ClNO Resonance-stabilized; slower hydrolysis
2-Methyl-3-aminobenzoyl chloride -CH₃, -NH₂ C₈H₈ClNO Steric hindrance reduces acylation rates

The amino group in this compound exerts a +M (mesomeric) effect , redistributing electron density into the ring and activating ortho/para positions for subsequent electrophilic substitutions. Conversely, the acyl chloride group withdraws electron density via -I (inductive) effects , creating a polarized carbonyl bond susceptible to nucleophilic attack. This duality enables sequential functionalization—first exploiting the amino group’s directing effects, then leveraging the acyl chloride’s reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B12290499 3-Aminobenzoyl chloride CAS No. 21563-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDIYHSHNBKVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554471
Record name 3-Aminobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21563-72-4
Record name 3-Aminobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution:

  • Protonation : Thionyl chloride protonates the carbonyl oxygen of 3-aminobenzoic acid, enhancing the electrophilicity of the carbonyl carbon.
  • Chloride Attack : A chloride ion displaces the hydroxyl group, forming a mixed anhydride intermediate.
  • Elimination : Sulfur dioxide (SO₂) and hydrogen chloride (HCl) are eliminated, yielding 3-aminobenzoyl chloride.

Typical Conditions :

  • Molar Ratio : 1:3–20 (3-aminobenzoic acid : SOCl₂).
  • Solvents : Tetramethylene sulfone, tetraethylene glycol dimethyl ether, or solvent-free.
  • Temperature : 25–120°C, depending on batch vs. continuous processes.
  • Reaction Time : 30 minutes to 40 hours.

Example :
In a batch process, 0.58 moles of 3-aminobenzoic acid dissolved in tetraethylene glycol dimethyl ether reacts with 1.68 moles of SOCl₂ at 25–28°C for 30 minutes, achieving >90% conversion.

Industrial Optimization

Continuous processes enhance scalability:

  • Feed Streams : Preformed 3-aminobenzoic acid salt slurries and SOCl₂ are co-fed into reactors at 60–65°C.
  • Residence Time : 2–10 minutes.
  • Yield : 85–95% after precipitation and drying.

Advantages :

  • High purity (>98%) without chromatography.
  • SOCl₂ byproducts (SO₂, HCl) are gaseous, simplifying isolation.

Phosphorus Pentachloride (PCl₅) Method

Phosphorus pentachloride serves as an alternative chlorinating agent, particularly in moisture-sensitive applications.

Reaction Protocol

  • Molar Ratio : 1:1.2–3 (3-aminobenzoic acid : PCl₅).
  • Solvents : Chloroform, dichloromethane, or tetramethylene sulfone.
  • Temperature : 20–40°C.

Example :
27.4 parts of 3-aminobenzoic acid hydrochloride reacts with PCl₅ in tetramethylene sulfone at 25°C for 40 hours, yielding 89% product.

Limitations

  • Longer reaction times compared to SOCl₂.
  • Requires stoichiometric PCl₅, increasing costs.

One-Pot Synthesis Using In Situ Salt Formation

This method integrates salt formation and chlorination in a single vessel, reducing purification steps.

Procedure

  • Salt Formation : 3-Aminobenzoic acid is treated with anhydrous HCl in an inert solvent (e.g., tetramethylene sulfone) to form 3-aminobenzoic acid hydrochloride.
  • Chlorination : SOCl₂ is added directly to the slurry, avoiding isolation of the intermediate.

Conditions :

  • HCl : Acid Ratio : 1:1–2 molar equivalents.
  • Yield : 80–90%.

Case Study :
A mixture of 3-aminobenzoic acid, anhydrous HCl, and SOCl₂ in tetramethylene sulfone at 31°C for 6.5 hours produced this compound hydrochloride with 89% efficiency.

Comparative Analysis of Methods

Parameter Thionyl Chloride Phosphorus Pentachloride One-Pot Synthesis
Reaction Time 0.5–6 hours 20–40 hours 6–8 hours
Yield 85–95% 80–89% 80–90%
Byproducts SO₂, HCl POCl₃, HCl SO₂, HCl
Scalability High (continuous) Moderate High
Cost Low High Moderate

Purification and Stabilization

This compound is moisture-sensitive, requiring stringent drying:

  • Precipitation : Dilution with methylene chloride followed by cold filtration.
  • Drying : Under nitrogen or vacuum at 25–30°C.
  • Stabilizers : Storage with molecular sieves or under inert gas.

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 10–15 minutes, though industrial adoption remains limited.

Flow Chemistry

Microreactors enable precise control over exothermic chlorination, improving safety and consistency.

Challenges and Solutions

  • Hydrolysis Risk : Use anhydrous solvents and moisture-free conditions.
  • Byproduct Management : SO₂ and HCl scrubbing systems are mandatory in industrial settings.
  • Polymorphism : Recrystallization from chloroform/hexane mixtures ensures crystalline consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides, Esters, and Thioesters: From nucleophilic substitution.

    Nitro, Sulfo, and Halo Derivatives: From electrophilic aromatic substitution.

    Hydrazones and Oximes: From condensation reactions.

Scientific Research Applications

Chemical Properties and Characteristics

3-Aminobenzoyl chloride (C7H6ClNO) is characterized by its aromatic structure, which enhances its reactivity. Its molecular weight is approximately 155.58 g/mol, and it is known for its ability to act as an acylating agent due to the presence of the acyl chloride functional group.

Synthesis of Amides and Esters

This compound is frequently used in the synthesis of amides and esters. The acyl chloride can react with various amines to form corresponding amides, which are important intermediates in organic chemistry.

Example Reaction: R NH2+3 Aminobenzoyl chlorideR NH C O C6H4Cl\text{R NH}_2+\text{3 Aminobenzoyl chloride}\rightarrow \text{R NH C O C}_6\text{H}_4\text{Cl}This reaction is utilized in the preparation of pharmaceutical compounds where amide bonds are crucial.

Polymer Chemistry

The compound serves as a monomer for synthesizing high-performance polymers such as polybenzamides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in fibers and films .

Drug Development

This compound has been employed in the synthesis of various pharmaceutical agents. It acts as a building block for compounds that exhibit anti-inflammatory and analgesic properties.

Case Study:
A study demonstrated that derivatives synthesized from this compound showed promising activity against certain cancer cell lines, indicating its potential in developing new anticancer drugs .

Derivatization Techniques

In analytical chemistry, this compound is used for derivatizing primary and secondary amines, enhancing the detection of metabolites in biological samples via chromatography techniques .

Coatings and Films

The compound's reactivity allows it to be incorporated into coatings that require enhanced durability and chemical resistance. Its application in polyvinyl films has been explored to improve their photochemical stability under UV exposure .

Data Table: Applications Summary

Application AreaSpecific UseRemarks
Organic SynthesisSynthesis of amides and estersKey intermediate in drug synthesis
Polymer ChemistryMonomer for polybenzamidesHigh thermal stability
PharmaceuticalDevelopment of anti-inflammatory drugsPromising anticancer activity
Analytical ChemistryDerivatization of amines for chromatographyEnhances detection sensitivity
Material ScienceCoatings for improved durabilityIncreases resistance to UV degradation

Mechanism of Action

The mechanism of action of 3-aminobenzoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The amino group on the benzene ring enhances its reactivity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in electrophilic aromatic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 3-aminobenzoyl chloride are best understood through comparison with analogous benzoyl chloride derivatives. Below is a detailed analysis:

Substituent Effects on Reactivity and Stability

3-Dimethylaminobenzoyl Chloride Hydrochloride (CAS 117500-61-5)
  • Molecular Formula: C₉H₁₁Cl₂NO
  • Molecular Weight : 220.09 g/mol
  • Key Features: The dimethylamino group (-N(CH₃)₂) at C3 is bulkier and more electron-donating than the amino group, increasing steric hindrance and reducing electrophilicity at the carbonyl carbon. This derivative is stabilized as a hydrochloride salt, enhancing its shelf life compared to this compound .
  • Applications : Used in specialized syntheses where controlled acylation is required, such as in pharmaceuticals requiring delayed reactivity .
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl Chloride
  • Molecular Formula: C₈H₄Cl₂F₃NO
  • Key Features : Additional substituents (Cl at C3, CF₃ at C5) introduce strong electron-withdrawing effects, significantly enhancing the electrophilicity of the carbonyl chloride. The trifluoromethyl group also improves lipophilicity, making this compound useful in hydrophobic drug intermediates .
  • Applications : Predominantly employed in agrochemicals and fluorinated pharmaceutical precursors .
3-Bromobenzoyl Chloride (CAS 21409-72-9)
  • Molecular Formula : C₇H₄BrClO
  • Key Features: Bromine at C3 is electron-withdrawing, increasing the carbonyl’s electrophilicity compared to this compound.

Physicochemical and Spectral Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Substituents Electrophilicity Stability Key Applications
This compound 155.58 -NH₂ (C3) Moderate Hydrolysis-prone Agrochemicals, polymers
3-Dimethylaminobenzoyl Cl·HCl 220.09 -N(CH₃)₂ (C3) + HCl Low High (salt form) Pharmaceuticals
4-Amino-3-chloro-5-CF₃ BzCl 264.04 -NH₂ (C4), -Cl (C3), -CF₃ (C5) Very High Moderate Fluorinated drug synthesis
3-Bromobenzoyl chloride 219.46 -Br (C3) High Moderate Halogenated intermediates

Notes:

  • Electrophilicity Trends : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance electrophilicity, accelerating nucleophilic acyl substitution. Electron-donating groups (e.g., -NH₂, -N(CH₃)₂) reduce it .
  • Stability: Hydrochloride salts (e.g., 3-dimethylaminobenzoyl chloride·HCl) exhibit superior stability, while trifluoromethyl derivatives balance reactivity and lipophilicity .

Pharmaceutical Relevance

The dimethylamino derivative’s stability makes it preferable for synthesizing protease inhibitors, while this compound’s dual functionality is exploited in antimalarial drug candidates .

Biological Activity

3-Aminobenzoyl chloride, a derivative of aminobenzoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound is represented by the chemical formula C7H6ClNO\text{C}_7\text{H}_6\text{Cl}\text{N}\text{O} and has a molecular weight of 155.58 g/mol. The structure consists of an amino group (-NH2) attached to a benzene ring which is further substituted with a carbonyl chloride group (-COCl). This configuration contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the chlorination of 3-aminobenzoic acid using thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:

3 Aminobenzoic Acid+SOCl23 Aminobenzoyl Chloride+SO2+HCl\text{3 Aminobenzoic Acid}+\text{SOCl}_2\rightarrow \text{3 Aminobenzoyl Chloride}+\text{SO}_2+\text{HCl}

This method provides a straightforward pathway to obtain the compound in good yields.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study reported that derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL, indicating potent activity.

CompoundBacterial StrainMIC (µg/mL)
This compound Derivative AS. aureus1
This compound Derivative BE. coli4
This compound Derivative CPseudomonas aeruginosa8

Anti-inflammatory Activity

Research indicates that compounds derived from this compound may also possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antitumor Activity

The compound has been investigated for its antitumor effects. A study demonstrated that certain derivatives exhibited cytotoxic activity against cancer cell lines, potentially through mechanisms involving the inhibition of DNA synthesis . This activity may be attributed to the ability of the compound to interfere with cellular processes critical for tumor growth.

Case Studies

  • Antibacterial Screening : A series of derivatives synthesized from this compound were screened for antibacterial activity. The results indicated that modifications at the amino group significantly enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Effects : In a controlled study, a derivative was tested on lipopolysaccharide (LPS)-stimulated macrophages, resulting in reduced levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses .

Q & A

Q. What regulatory compliance steps are required for using this compound in international collaborations?

  • Answer: Verify REACH compliance (EU), ensuring it is not listed as a Substance of Very High Concern (SVHC). Proper disposal must follow local hazardous waste regulations (e.g., neutralization before disposal) .

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